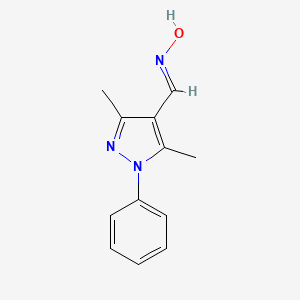![molecular formula C28H21N3O B2592723 (Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 473970-34-2](/img/structure/B2592723.png)
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 is known to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation and immune response.
Wirkmechanismus
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated in response to various stimuli such as infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA to regulate gene expression. This compound blocks the phosphorylation and degradation of the inhibitor of NF-κB (IκB), which prevents the translocation of NF-κB to the nucleus and thereby inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. This compound has been shown to inhibit the migration and invasion of cancer cells and induce apoptosis. In animal models, this compound has been shown to reduce inflammation and tissue damage in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is not specific to NF-κB and can inhibit other signaling pathways. It can also have off-target effects on other proteins and enzymes.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. One direction is to develop more specific inhibitors of NF-κB that can target specific isoforms or subunits of the transcription factor. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. This compound can also be used as a tool to study the role of NF-κB in various physiological and pathological conditions. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects can also be explored.
Synthesemethoden
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 4-nitroaniline with benzaldehyde to form 4-(N-phenylanilino)benzaldehyde. This compound is then reacted with 4-bromoacetophenone to obtain 4-[4-(N-phenylanilino)phenyl]-3-buten-2-one. Finally, the cyano group is introduced using a Knoevenagel condensation reaction with benzaldehyde to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammation-related diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has also been studied for its potential use in treating sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O/c29-21-23(28(32)30-24-10-4-1-5-11-24)20-22-16-18-27(19-17-22)31(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-20H,(H,30,32)/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPMFMIDJRWHNU-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)
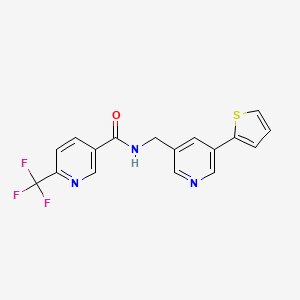
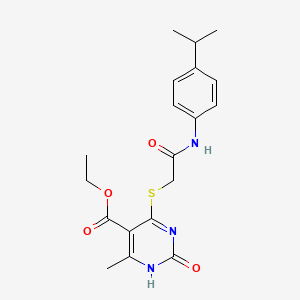
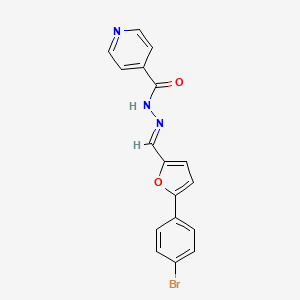
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
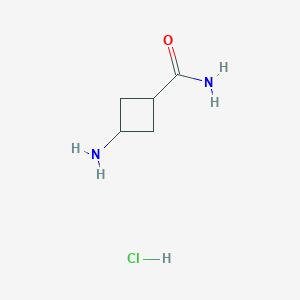
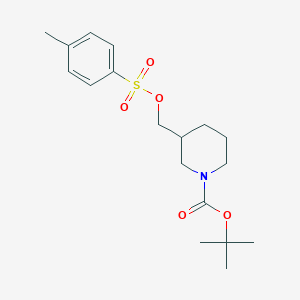
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)
